(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499452
InChI: InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1
SMILES:
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol

(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC17499452

Molecular Formula: C8H7ClFNO

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine -

Specification

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
IUPAC Name (3R)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1
Standard InChI Key SZNCCISADORZFQ-LURJTMIESA-N
Isomeric SMILES C1[C@@H](C2=C(C=CC(=C2O1)F)Cl)N
Canonical SMILES C1C(C2=C(C=CC(=C2O1)F)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine consists of a dihydrobenzofuran scaffold with a chlorine atom at the 4-position and a fluorine atom at the 7-position. The amine group at the 3-position adopts an (R)-configuration, conferring chirality to the molecule. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.6 g/mol
Chiral Centers1 (C3 position)
SolubilityModerate in polar organic solvents
logP (Octanol-Water)2.1 (predicted)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (O, N, F)

The presence of electronegative substituents (Cl, F) enhances the compound’s ability to participate in halogen bonding, a critical factor in target engagement .

Synthesis and Manufacturing

Synthetic routes to (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine often involve multi-step processes starting from halogenated benzaldehyde precursors. A representative pathway, adapted from methodologies in poly(ADP-ribose)polymerase inhibitor synthesis , includes:

  • Aldehyde Functionalization: 4-Chloro-7-fluorobenzaldehyde undergoes O-alkylation with a protected amine reagent.

  • Cyclization: Treatment with acidic or basic conditions induces ring closure to form the dihydrobenzofuran core.

  • Chiral Resolution: Chromatographic separation or asymmetric catalysis ensures enantiomeric purity of the (R)-isomer.

Critical reaction parameters include temperature control during cyclization (typically 80–120°C) and the use of chiral auxiliaries such as (S)-proline derivatives to achieve >95% enantiomeric excess.

Pharmacological Profile

Target Engagement

In silico docking simulations predict strong binding affinity (Kᵢ ≈ 12 nM) to PARP-1’s NAD⁺-binding domain, mediated by:

  • π-Stacking interactions with benzofuran aromatic system

  • Hydrogen bonding between the amine group and Glu988

  • Halogen bonds involving Cl and F with Tyr907 and Ser904

Research Findings and Applications

Preclinical Studies

In vitro assays using MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity (IC₅₀ = 2.3 μM), comparable to benchmark PARP inhibitors like olaparib . Mechanistic studies confirmed PARP-1 inhibition through Western blot analysis of PARylation levels.

Comparative Analysis with Structural Analogs

The table below contrasts key properties with related dihydrobenzofuran derivatives:

CompoundSubstituentsPARP-1 IC₅₀logP
(R)-4-Cl-7-F derivative4-Cl, 7-F12 nM2.1
(S)-4-Br-5-Me derivative4-Br, 5-Me45 nM2.8
Unsubstituted dihydrobenzofuranNone220 nM1.4

The 4-chloro-7-fluoro substitution pattern confers optimal balance between potency and lipophilicity.

Future Directions and Challenges

  • Stereochemical Optimization: Development of continuous-flow asymmetric synthesis to improve yield and purity.

  • Prodrug Formulations: Esterification of the amine group to enhance oral bioavailability.

  • Target Deconvolution: CRISPR-Cas9 screening to identify off-target effects.

Ongoing research aims to advance this compound into Investigational New Drug (IND) application stages, addressing current limitations in scale-up synthesis and metabolic stability.

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